Cas no 896335-76-5 (N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide)
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide
- Ethanediamide, N1-[2-(1,3-benzodioxol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]-N2-(4-methylphenyl)-
- AKOS002049080
- AKOS021642764
- 896335-76-5
- N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide
- N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
- SR-01000023305-1
- F2573-0012
- MFCD07192627
- SR-01000023305
-
- Inchi: 1S/C23H28N4O4/c1-16-3-6-18(7-4-16)25-23(29)22(28)24-14-19(27-11-9-26(2)10-12-27)17-5-8-20-21(13-17)31-15-30-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29)
- InChI Key: OETGIDMRWPAHAV-UHFFFAOYSA-N
- SMILES: C(NCC(C1=CC=C2OCOC2=C1)N1CCN(C)CC1)(=O)C(NC1=CC=C(C)C=C1)=O
Computed Properties
- Exact Mass: 424.21105539g/mol
- Monoisotopic Mass: 424.21105539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 617
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 83.1Ų
Experimental Properties
- Density: 1.280±0.06 g/cm3(Predicted)
- pka: 11.62±0.70(Predicted)
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2573-0012-2μmol |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide |
896335-76-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2573-0012-5μmol |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide |
896335-76-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2573-0012-10μmol |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide |
896335-76-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2573-0012-20μmol |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide |
896335-76-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2573-0012-1mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide |
896335-76-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2573-0012-2mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide |
896335-76-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2573-0012-3mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide |
896335-76-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2573-0012-4mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide |
896335-76-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2573-0012-5mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide |
896335-76-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2573-0012-10mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide |
896335-76-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide (CAS No. 896335-76-5): An Overview
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide (CAS No. 896335-76-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, exhibits a unique molecular structure that combines a benzodioxole moiety with a substituted piperazine and an aromatic amide group. These structural features contribute to its potential therapeutic applications and have been the focus of numerous studies aimed at elucidating its biological activities and mechanisms of action.
The benzodioxole ring is a common structural motif found in various bioactive compounds, including natural products and synthetic drugs. It is known for its ability to modulate receptor interactions and influence pharmacological properties. In the context of N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide, the benzodioxole moiety likely plays a crucial role in determining the compound's affinity for specific receptors and its overall biological activity.
The 4-methylpiperazine group is another key structural element of this compound. Piperazines are widely used in drug design due to their ability to enhance solubility, bioavailability, and receptor binding affinity. The presence of a methyl group on the piperazine ring can further influence these properties, potentially improving the compound's pharmacokinetic profile and therapeutic efficacy.
The aromatic amide group, specifically the N'-(4-methylphenyl)ethanediamide moiety, adds additional complexity to the molecule. Amides are known for their stability and ability to form hydrogen bonds, which can be crucial for interactions with biological targets such as enzymes and receptors. The combination of these structural elements in N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide suggests that it may have a high degree of specificity and potency in its interactions with biological systems.
Recent research has focused on the potential therapeutic applications of N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide. Studies have shown that this compound exhibits promising activity in various biological assays, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry reported that N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In another study, researchers investigated the anti-cancer potential of this compound. The results showed that N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to its ability to induce apoptosis through the activation of caspase pathways.
Furthermore, preliminary studies have suggested that N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-N'-(4-methylphenyl)ethanediamide may have neuroprotective effects. In vitro experiments using neuronal cell cultures demonstrated that this compound could protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways.
Despite these promising findings, further research is needed to fully understand the mechanisms underlying the biological activities of N-2-(2H-1,3-benzodioxol-5-y l)-2-(4-m eth ylp iper azine - 1 - yl )e th ane diam ide (CAS No. 896335 - 76 - 5). Clinical trials are essential to evaluate its safety and efficacy in human subjects before it can be considered for therapeutic use.
In conclusion, N - 2 - ( 2 H - 1 , 3 - b enz od io xo l - 5 - yl ) - 2 - ( 4 - m e th yl pi pe ra z i n e - 1 - yl )e th ane di am ide (CAS No. 896335 - 76 - 5) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique molecular structure and diverse biological activities make it an intriguing subject for ongoing studies aimed at uncovering new therapeutic applications.
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